molecular formula C11H15N5O4 B1594034 O(6)-Methyl-2'-deoxyguanosine CAS No. 964-21-6

O(6)-Methyl-2'-deoxyguanosine

Cat. No. B1594034
CAS RN: 964-21-6
M. Wt: 281.27 g/mol
InChI Key: BCKDNMPYCIOBTA-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O(6)-methyl-2'-deoxyguanosine is a purine 2'-deoxyribonucleoside having O(6)-methylguanine as the nucleobase. It derives from a guanine.

Scientific Research Applications

Detection and Modification Techniques

  • Site-Selective Modification : O(6)-Methyl-2'-deoxyguanosine (O(6)-Me-dG) in DNA can be rapidly and selectively modified for sensitive detection. This process uses functionality transfer reactions and click chemistry for labelling O(6)-Me-dG with fluorescent or biotin groups, enabling sensitive detection in DNA (Onizuka et al., 2012).

DNA Repair and Mutagenesis

  • Demethylation by Cell-Free Extracts : O6-Methyl[8-3H]deoxyguanosine in a synthetic DNA polymer is demethylated by cell-free extracts of Escherichia coli, indicating a repair mechanism at the DNA level (Foote, Mitra, & Pal, 1980).
  • Mechanisms in DNA Replication : Human DNA Polymerase η (hpol η) incorporates equal numbers of correct and incorrect C and T bases opposite O6-Methyl-2′-deoxyguanosine in DNA replication. This study provides insights into the mechanistic basis of this activity (Patra et al., 2016).

Analytical Methodologies

  • Quantitative Measurement Methods : A method using liquid chromatography tandem mass spectrometry with column switching was developed for the sensitive quantitative measurement of O(6)-Methyl-2'-deoxyguanosine in DNA, highlighting its importance in assessing DNA damage (Brink et al., 2006).
  • Kinetics of DNA Repair : An HPLC-ESI+-MS/MS-based approach was used to analyze the kinetics of O(6)-alkylguanine DNA alkyltransferase-mediated repair of O(6)-Me-dG adducts in different DNA sequences, showing little variation in repair extent as a function of sequence position (Guza et al., 2006).

DNA Adduct Formation and Carcinogenesis

  • Formation in Cancer-Prone Regions : The formation of O6-Methyl-2'-deoxyguanosine as a pro-mutagenic lesion in DNA from colorectal tissue is observed, with variations in its levels across different sections of the large bowel, suggesting a potential role in colorectal carcinogenesis (Povey et al., 2000).

Other Applications

  • Pd-Catalyzed Cross-Coupling : The O6-(2-mesitylenesulfonyl) derivative of 2'-deoxyguanosine undergoes palladium-mediated C-C cross-coupling, demonstrating a method for synthesizing 2-amino-6-arylpurine 2'-deoxynucleosides (Lakshman et al., 2002).

properties

CAS RN

964-21-6

Product Name

O(6)-Methyl-2'-deoxyguanosine

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1

InChI Key

BCKDNMPYCIOBTA-RRKCRQDMSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Other CAS RN

964-21-6

sequence

N

synonyms

2'-deoxy-O(6)-methylguanosine
O(6)-methyl-2'-deoxyguanosine
O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer
O(6)-methyldeoxyguanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O(6)-Methyl-2'-deoxyguanosine
Reactant of Route 2
O(6)-Methyl-2'-deoxyguanosine
Reactant of Route 3
O(6)-Methyl-2'-deoxyguanosine
Reactant of Route 4
O(6)-Methyl-2'-deoxyguanosine
Reactant of Route 5
O(6)-Methyl-2'-deoxyguanosine
Reactant of Route 6
O(6)-Methyl-2'-deoxyguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.